1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
Description
1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a di-substituted urea derivative characterized by a 3,4-dichlorophenyl group and a 1-methyl-2-oxoindolin-5-yl moiety. These compounds often exhibit biological activities, such as enzyme inhibition or antimicrobial properties, attributed to their urea backbone and substituent effects. The 3,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-21-14-5-3-10(6-9(14)7-15(21)22)19-16(23)20-11-2-4-12(17)13(18)8-11/h2-6,8H,7H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKAGCQOOSDPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea with structurally or functionally related urea derivatives, focusing on molecular properties, synthesis yields, and biological relevance.
Table 1: Structural and Molecular Comparison
*Inferred from analogs; †Calculated based on and .
Key Observations
Structural Variations and Bioactivity The target compound shares a 2-oxoindolin core with ethyl/methyl substitutions (e.g., ). BTdCPU () replaces the oxoindolin group with a benzothiadiazole moiety, which is associated with π-π stacking interactions in enzyme inhibition. This substitution correlates with reported growth inhibition mechanisms . Compound 6g () demonstrates that electron-withdrawing groups (e.g., cyano) on the phenyl ring improve synthesis yields (81.9%) and stability, a trend that may extend to the target compound .
Synthetic Feasibility
- Di-substituted ureas are typically synthesized via carbodiimide-mediated coupling. Yields for analogs like 6g (81.9%) and BTdCPU (reported by [23] in ) suggest efficient protocols for the target compound .
Biological Activity
1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic compound classified under urea derivatives. It has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the synthesis, biological activity, mechanism of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with isocyanate derivatives of 1-methyl-2-oxoindoline. The process is generally conducted in organic solvents like dichloromethane or toluene under reflux conditions. Catalysts such as triethylamine may be employed to enhance yield and purity.
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly in relation to leukemia. In studies evaluating various urea derivatives, compounds similar to this compound demonstrated significant antileukemic activity against human leukemic cell lines such as THP-1 and MV-4-11. For instance, related compounds exhibited IC50 values as low as 29 nM against THP-1 cells, indicating potent activity .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may inhibit enzyme activity by binding to the active sites or modulate receptor functions through binding interactions. The precise pathways and molecular targets are still under investigation and require further elucidation through detailed biochemical studies .
Case Studies
Several case studies highlight the biological relevance of urea derivatives in cancer treatment:
- Antileukemic Activity : A study on a series of thiazolyl urea derivatives found that modifications in the aromatic substituents significantly affected their biological activity. The most active compound in this series showed promising results against leukemia cell lines, suggesting that structural variations can enhance therapeutic efficacy .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of urea-containing compounds has revealed that specific structural features are crucial for biological activity. For instance, the presence of halogens and specific functional groups can significantly influence the potency of these compounds against cancer cells .
Data Summary
The following table summarizes key characteristics and findings related to this compound:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H13Cl2N3O2 |
| Molecular Weight | 350.2 g/mol |
| Biological Activity | Antileukemic, potential enzyme inhibition |
| IC50 Values (Related Compounds) | THP-1: 29 nM; MV-4-11: 98 nM |
Q & A
Q. What methodologies integrate this compound into hybrid materials for drug delivery?
- Methodological Answer : Formulate polymeric nanoparticles (e.g., PLGA) via nanoprecipitation. Characterize encapsulation efficiency (HPLC) and release kinetics (dialysis membrane method, pH 5.5 vs. 7.4). Validate cellular uptake via confocal microscopy (Cy5-labeled compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
